molecular formula C26H24N6O4 B11504422 5-({N-benzyl-N-[(4-methoxyphenyl)carbonyl]glycyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

5-({N-benzyl-N-[(4-methoxyphenyl)carbonyl]glycyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11504422
M. Wt: 484.5 g/mol
InChI Key: NNVJKMYWSXTRTG-UHFFFAOYSA-N
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Description

5-{2-[N-Benzyl-1-(4-methoxyphenyl)formamido]acetamido}-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[N-Benzyl-1-(4-methoxyphenyl)formamido]acetamido}-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the triazole ring: This can be achieved through a reaction between an azide and an alkyne.

    Introduction of the formamido group: This step involves the reaction of the triazole intermediate with a formamide derivative under appropriate conditions.

    Acylation: The final step involves the acylation of the intermediate with an acyl chloride to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the formamido group, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, triazole derivatives are known for their antimicrobial and antifungal properties. This compound could be explored for its potential activity against various pathogens.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Triazole derivatives have been studied for their anticancer, antiviral, and anti-inflammatory activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-{2-[N-Benzyl-1-(4-methoxyphenyl)formamido]acetamido}-2-phenyl-2H-1,2,3-triazole-4-carboxamide would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring is known to interact with metal ions, which could play a role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A simpler triazole derivative with similar chemical properties.

    Benzylformamide: Shares the formamido group with the target compound.

    Methoxyphenyl derivatives: Compounds with a methoxyphenyl group, which can exhibit similar reactivity.

Uniqueness

The uniqueness of 5-{2-[N-Benzyl-1-(4-methoxyphenyl)formamido]acetamido}-2-phenyl-2H-1,2,3-triazole-4-carboxamide lies in its complex structure, which combines multiple functional groups

Properties

Molecular Formula

C26H24N6O4

Molecular Weight

484.5 g/mol

IUPAC Name

5-[[2-[benzyl-(4-methoxybenzoyl)amino]acetyl]amino]-2-phenyltriazole-4-carboxamide

InChI

InChI=1S/C26H24N6O4/c1-36-21-14-12-19(13-15-21)26(35)31(16-18-8-4-2-5-9-18)17-22(33)28-25-23(24(27)34)29-32(30-25)20-10-6-3-7-11-20/h2-15H,16-17H2,1H3,(H2,27,34)(H,28,30,33)

InChI Key

NNVJKMYWSXTRTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)CC(=O)NC3=NN(N=C3C(=O)N)C4=CC=CC=C4

Origin of Product

United States

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